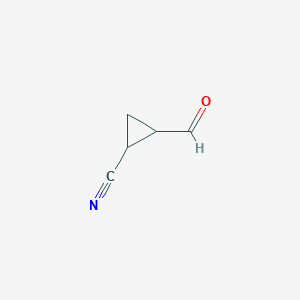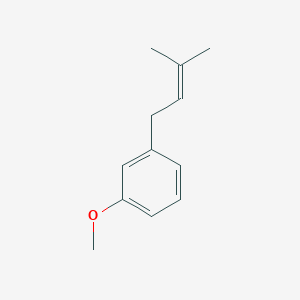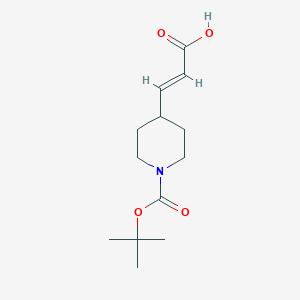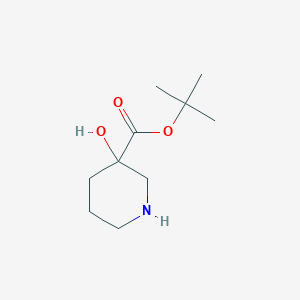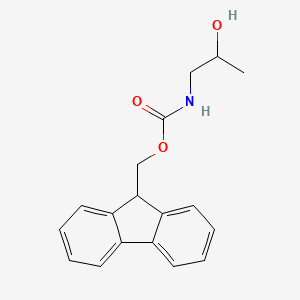
5-Methoxypentan-2-ol
Overview
Description
5-Methoxypentan-2-ol is a chemical compound with the linear formula C6H14O2 . It has a molecular weight of 118.177 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound involves several steps and conditions . Some of the methods include the use of reagents such as LiAlH4, AlCl3, Et2O, aq. KOH, Py, aq. HCl, sodium hydroxide, sodium tetrahydroborate, and others . The exact yield and conditions vary depending on the specific method used .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H14O2/c1-6(7)4-3-5-8-2/h6-7H,3-5H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is room temperature .Scientific Research Applications
Stereochemistry and Cyclization Studies
5-Methoxypentan-2-ol has been studied for its stereochemical properties and its role in cyclization reactions. Research by Novak and D. (2001) explored the stereochemistry of cyclization involving this compound, demonstrating its application in understanding complex chemical processes and synthesis pathways. Their study revealed the formation of methoxonium ion with inversion and the involvement of various nucleophiles in the reaction mechanism (Novak & D., 2001).
Synthesis and Chemical Reactions
Fang Ling (2011) investigated the synthesis of a compound structurally related to this compound, showcasing the chemical versatility and potential of this compound in various synthetic applications. The study emphasized improvements in yield and reduction of raw material waste, highlighting the efficiency of the synthetic process for derivatives of this compound (Fang Ling, 2011).
Applications in Fungal Pigment Synthesis
Research into the synthesis of differentially protected chiral pentane-1,3,5-triol derivatives involved compounds related to this compound. Burns, Gill, and Saubern (1997) confirmed the absolute configuration of naturally occurring compounds derived from fungi, providing insights into the role of this compound and its derivatives in the synthesis and study of fungal pigments (Burns, Gill, & Saubern, 1997).
Chemical Modification of Carbohydrates
The modification of carbohydrates through conjugate addition reactions involving derivatives of this compound was studied by Valdersnes et al. (2012). This research demonstrated the potential of this compound derivatives in creating partly modified carbohydrate structures, indicating its applicability in the field of synthetic chemistry and biochemistry (Valdersnes et al., 2012).
Synthesis of Medical Intermediates
Zhang Ping-rong (2009) focused on synthesizing medical intermediates starting from ethyl lactate and halogenated hydrocarbons, which included steps involving this compound derivatives. This research highlights the role of this compound in the synthesis of important medical intermediates, emphasizing its significance in pharmaceutical chemistry (Zhang Ping-rong, 2009).
Safety and Hazards
5-Methoxypentan-2-ol is classified as a flammable liquid and vapor (H226). It can cause skin irritation (H315), serious eye irritation (H319), and may be harmful if inhaled (H332). It may also cause respiratory irritation (H335) . Precautionary measures include avoiding exposure, using personal protective equipment, and following proper handling and storage procedures .
properties
IUPAC Name |
5-methoxypentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(7)4-3-5-8-2/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMAJFCAGVQTSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethanol](/img/structure/B3380125.png)

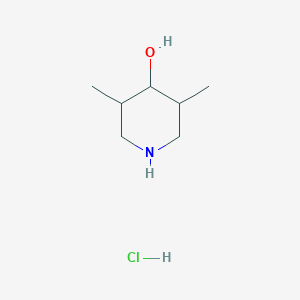
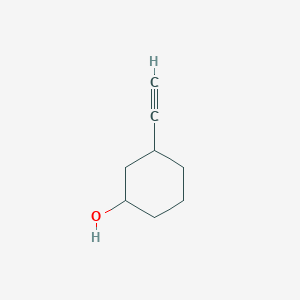

![Spiro[4.5]decane-2-carboxylic acid](/img/structure/B3380150.png)
![tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B3380151.png)
